Nickel(II) perchlorate hexahydrate

Vue d'ensemble

Description

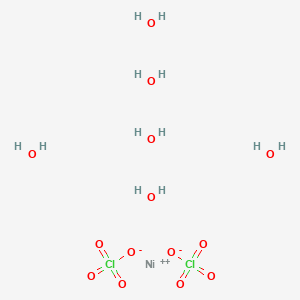

Nickel(II) perchlorate hexahydrate is a chemical compound with the formula Ni(ClO₄)₂·6H₂O. It consists of nickel cations (Ni²⁺) and perchlorate anions (ClO₄⁻) along with six water molecules of hydration. This compound is known for its high solubility in water and its use in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

Direct Synthesis: this compound can be synthesized by reacting nickel(II) chloride hexahydrate (NiCl₂·6H₂O) with sodium perchlorate (NaClO₄) in an aqueous solution. The reaction proceeds as follows: $$\text{NiCl}_2·6\text{H}_2\text{O} + 2\text{NaClO}_4 → \text{Ni(ClO}_4)_2·6\text{H}_2\text{O} + 2\text{NaCl}$$

Industrial Production Methods: On an industrial scale, the compound is typically produced by combining nickel(II) salts with perchloric acid (HClO₄) in a controlled environment to ensure the formation of the hexahydrate.

Types of Reactions:

Oxidation: this compound can act as an oxidizing agent in various chemical reactions.

Reduction: It can undergo reduction reactions, often resulting in the formation of nickel metal or nickel(II) compounds.

Substitution: The compound can participate in substitution reactions, where the perchlorate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common reagents include strong reducing agents like zinc or hydrogen gas.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) are used.

Substitution: Various halide ions or other anions can be used to substitute the perchlorate ion.

Major Products Formed:

Oxidation: Nickel metal, nickel oxides, or other nickel(II) compounds.

Reduction: Nickel metal or nickel(II) hydroxide.

Substitution: Nickel(II) halides or other nickel(II) salts.

Mécanisme D'action

Target of Action

Nickel(II) perchlorate hexahydrate is primarily used as a starting material for homometallic, trinuclear heteroscorpionate complexes applied in studies of electronic and magnetic properties . It is also used as a strong oxidizing agent .

Mode of Action

This compound is a powerful oxidizing agent . It can intensify fire and may ignite organic material on contact . For example, if a cotton or paper is soaked in nickel perchlorate and left to dry, the resulting material will burn very rapidly in contact with open flame, almost explode .

Biochemical Pathways

Nickel ions are used as enzyme cofactors in organisms from all kingdoms of life, catalyzing a variety of remarkable chemical reactions . Many nickel enzymes, including urease, [NiFe]-hydrogenase, carbon monoxide dehydrogenase and acetyl-CoA synthase, coenzyme M reduction, nickel superoxide dismutase, nickel utilizing glyoxylase I, and lactate racemase, are involved in these biochemical pathways .

Pharmacokinetics

It is known that the compound is a green odourless crystalline solid that is highly soluble in water and soluble in many organic solvents . This suggests that it could be readily absorbed and distributed in an organism.

Result of Action

This compound can cause severe skin burns and eye damage . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing genetic defects and may cause cancer . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. As a strong oxidizing agent, it can react with combustible materials, potentially leading to fires or explosions . Therefore, it should be stored separately from combustible substances and away from sources of ignition and heat . It is also hazardous to the aquatic environment, causing both short-term and long-term damage .

Applications De Recherche Scientifique

Nickel(II) perchlorate hexahydrate is used in various scientific research applications, including:

Chemistry: It serves as a catalyst in organic synthesis and as an oxidizing agent in various chemical reactions.

Biology: The compound is used in biological studies to investigate the effects of nickel on biological systems and its potential toxicity.

Medicine: It is used in medical research to study the role of nickel in biological processes and its potential therapeutic applications.

Industry: this compound is used in the production of nickel-based alloys and in electroplating processes.

Comparaison Avec Des Composés Similaires

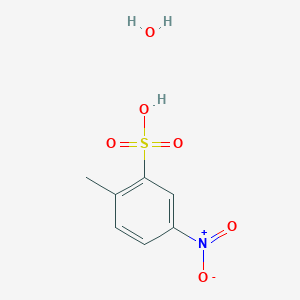

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

Propriétés

IUPAC Name |

nickel(2+);diperchlorate;hexahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Ni.6H2O/c2*2-1(3,4)5;;;;;;;/h2*(H,2,3,4,5);;6*1H2/q;;+2;;;;;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGYCGOFTBFDLW-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ni+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H12NiO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401281241 | |

| Record name | Nickel perchlorate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green crystals; Soluble in water (2225 g/l @ 0 deg C); [MSDSonline] | |

| Record name | Nickel(II) perchlorate hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2601 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13520-61-1 | |

| Record name | Nickel perchlorate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

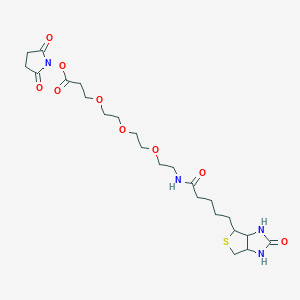

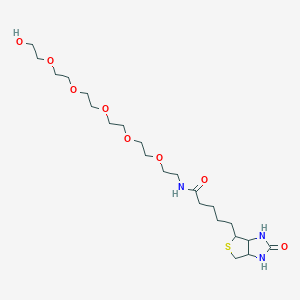

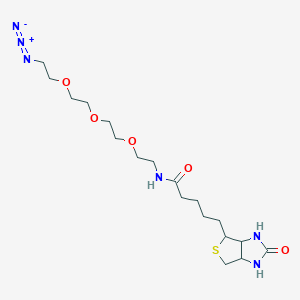

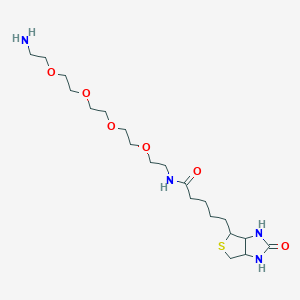

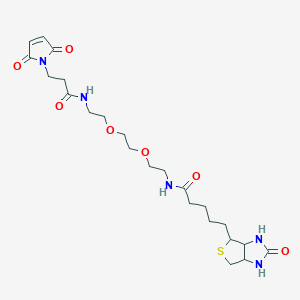

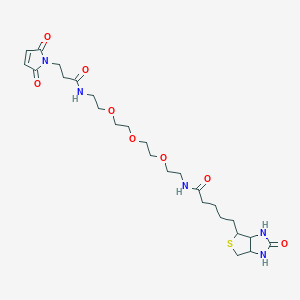

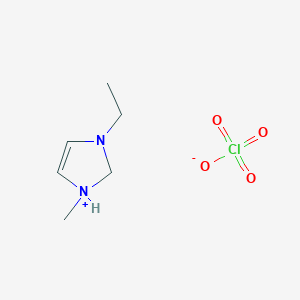

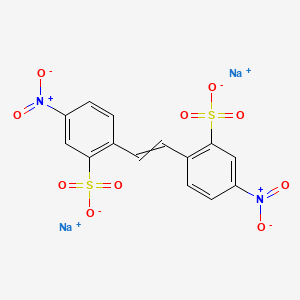

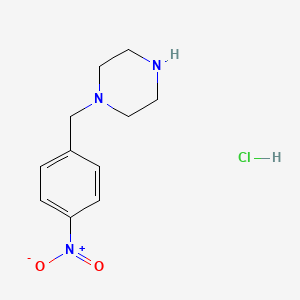

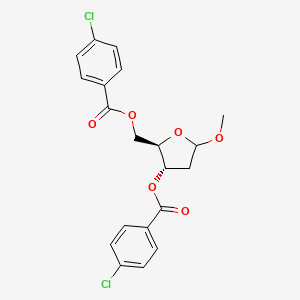

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B7949519.png)

![Carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester](/img/structure/B7949555.png)